

# Application Notes: In Vivo Delivery Strategies for CRISPR-Cas9 Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Loscon    |           |
| Cat. No.:            | B12757159 | Get Quote |

#### 1. Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a revolutionary tool for genome editing, offering immense potential for treating a wide range of genetic diseases.[1][2] The system's precision and versatility stem from its two core components: the Cas9 nuclease, which acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.[3][4] For CRISPR-Cas9 to realize its therapeutic promise, particularly for systemic diseases, the development of safe and efficient in vivo delivery systems is a critical challenge.[5][6][7] These delivery systems must transport the CRISPR components across biological barriers to the target cells and into the nucleus to perform the edit, all while minimizing off-target effects and avoiding adverse immune responses.[8]

This document provides an overview of current viral and non-viral strategies for the in vivo delivery of CRISPR-Cas9 therapeutics, summarizes key quantitative parameters, and offers detailed protocols for common experimental workflows.

#### 2. CRISPR-Cas9 Cargo Formats

The CRISPR-Cas9 system can be delivered into cells in three different formats, each with distinct advantages and disadvantages.[9]

• Plasmid DNA: DNA plasmids can encode both the Cas9 protein and the gRNA. This method is cost-effective and allows for sustained expression of the editing machinery.[10] However,

## Methodological & Application





prolonged expression increases the risk of off-target mutations and can trigger immune responses against the foreign Cas9 protein.[10][9]

- mRNA and gRNA: Delivering Cas9 as messenger RNA (mRNA) along with a separately synthesized gRNA results in transient expression of the nuclease, which reduces the likelihood of off-target effects.[9]
- Ribonucleoprotein (RNP) Complex: The most direct delivery method involves pre-assembling
  the purified Cas9 protein with the synthetic gRNA to form an RNP complex.[6][10] This
  approach offers rapid editing, minimal off-target effects due to the transient nature of the
  protein, and a lower risk of immunogenicity.[2][10][11] However, delivering the large RNP
  complex into cells can be challenging.[2]

#### 3. Viral Delivery Strategies

Viral vectors are highly efficient at delivering genetic material into cells and are a common choice for in vivo CRISPR-Cas9 delivery.[3][12][13]

- Adeno-Associated Virus (AAV): AAVs are the most widely used viral vectors for in vivo gene therapy due to their low immunogenicity, ability to transduce both dividing and non-dividing cells, and a favorable safety profile, with several AAV-based therapies approved by the FDA. [3][5] A key limitation of AAV is its small packaging capacity of approximately 4.7 kilobases (kb), which makes it challenging to package the commonly used Streptococcus pyogenes Cas9 (SpCas9) gene (~4.3 kb) along with a gRNA and necessary regulatory elements in a single vector.[14][15] To overcome this, smaller Cas9 orthologs, such as Staphylococcus aureus Cas9 (SaCas9), are often used.[15][16]
- Adenovirus (AdV): AdVs have a much larger packaging capacity (up to 36 kb), allowing them to carry the entire CRISPR-Cas9 system and even multiple gRNAs in a single vector.[3][12] [13] They are highly efficient at transducing a broad range of cell types.[3] However, AdVs can elicit a strong host immune response, which can limit their therapeutic application.[5][9] [17]
- Lentivirus (LV): LVs, a type of retrovirus, can also accommodate large genetic payloads (~10 kb) and can integrate their cargo into the host cell's genome, leading to long-term expression.[3][12] This makes them suitable for applications requiring stable gene editing,







particularly in stem cells.[3][12] The primary concern with LVs is the risk of insertional mutagenesis, where the random integration into the host genome could potentially disrupt essential genes or activate oncogenes.[12][18]

#### 4. Non-Viral Delivery Strategies

Non-viral methods are being extensively developed to overcome the safety concerns associated with viral vectors, such as immunogenicity and insertional mutagenesis.[19][20]

- Lipid Nanoparticles (LNPs): LNPs are a leading non-viral delivery platform, having gained prominence with the success of mRNA-based COVID-19 vaccines and the FDA approval of the LNP-siRNA drug Onpattro.[21] LNPs are typically composed of four main lipid components: an ionizable cationic lipid to encapsulate the nucleic acid cargo, a PEG-lipid to enhance stability and circulation time, cholesterol for particle structure, and a helper phospholipid to aid in formation and delivery.[21][22][23] They can efficiently encapsulate and deliver various CRISPR cargo formats (pDNA, mRNA, RNP) and are particularly effective for targeting the liver.[6][19][23] A single intravenous administration of LNPs carrying Cas9 mRNA and sgRNA has been shown to achieve a greater than 97% reduction in serum transthyretin (TTR) protein levels in mice, demonstrating their therapeutic potential.[19][24]
- Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to encapsulate and protect CRISPR components. Their properties can be tuned to control release kinetics and improve targeting.
- Other Nanomaterials: Gold nanoparticles and other inorganic materials are also being explored for CRISPR delivery, offering unique physical and chemical properties for vehicle design.[8]
- 5. Data Presentation: Comparison of In Vivo Delivery Systems



| Delivery<br>System | Cargo<br>Format(s) | Payload<br>Capacity | Advantages                                                                               | Disadvanta<br>ges                                                                  | Key<br>Quantitative<br>Data                                                      |
|--------------------|--------------------|---------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| AAV                | DNA                | ~4.7 kb             | Low immunogenici ty; Transduces dividing & non-dividing cells; Established clinical use. | Limited packaging capacity; Pre- existing immunity in some patients.[14] [15]      | Editing of the Pcsk9 gene in mouse liver with ~40% efficiency.[5]                |
| AdV                | DNA                | up to 36 kb         | Large payload capacity; High transduction efficiency.[3] [13]                            | High immunogenici ty; Transient expression. [5][9]                                 | Disruption of<br>the Pcsk9<br>gene in mice<br>resulted in<br>~50% indels.<br>[5] |
| LV                 | DNA                | ~10 kb              | Large payload capacity; Stable, long- term expression. [3][12]                           | Risk of insertional mutagenesis; Primarily used for ex vivo applications. [12][18] | N/A for direct<br>in vivo<br>therapeutic<br>editing in<br>cited<br>literature.   |
| LNPs               | pDNA,<br>mRNA, RNP | Variable            | Low immunogenici ty; Transient effect; Scalable manufacturin g.[6][21]                   | Primarily targets the liver; Efficiency can be lower than viral vectors            | >97% reduction of serum TTR protein in mice after a single dose. [19]            |



## Methodological & Application

Check Availability & Pricing

in other tissues.[19]

6. Visualization of Workflows and Mechanisms





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

# **Experimental Protocols**



#### Protocol 1: AAV-Mediated Delivery of CRISPR/Cas9 to the Mouse Retina

This protocol describes the use of AAV vectors to deliver CRISPR-Cas9 components for in vivo genome editing in the mouse retina, a common model for treating inherited retinal diseases.

[25]

#### 1.1. Materials and Reagents

- Plasmids:
  - pAAV-U6-sgRNA-CMV-Cas9 (All-in-one vector, using a small Cas9 like SaCas9 to fit packaging limits) or a dual-vector system:
    - pAAV-CMV-SaCas9
    - pAAV-U6-sgRNA
  - AAV helper plasmid (e.g., pLAdeno5)
  - AAV serotype plasmid (e.g., pHLP19-AAV8 for broad retinal cell transduction)
- Cells: HEK293T cells
- Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Polyethylenimine (PEI), DNase I, Iodixanol
- Animals: Wild-type or disease model mice (e.g., C57BL/6J)
- Equipment: Cell culture supplies, ultracentrifuge, stereotaxic injector, surgical microscope.

#### 1.2. AAV Production and Purification

- Cell Culture: Seed HEK293T cells in 15-cm dishes or cell factories. Grow to 80-90% confluency in DMEM with 10% FBS and 1% Pen-Strep.
- Transfection: Prepare a transfection cocktail by mixing the pAAV vector(s), helper plasmid, and serotype plasmid in a 1:1:1 molar ratio with PEI in serum-free DMEM. Incubate for 20 minutes at room temperature.



- Add the transfection mix to the HEK293T cells and incubate at 37°C.
- Harvesting: After 72 hours, harvest the cells and the supernatant. Lyse the cells by repeated freeze-thaw cycles.
- Purification: Treat the lysate with DNase I to remove contaminating DNA. Precipitate the AAV particles using polyethylene glycol (PEG).
- Resuspend the AAV pellet and purify using an iodixanol density gradient ultracentrifugation.
- Collect the AAV-containing fraction, perform buffer exchange into sterile PBS, and concentrate using an ultrafiltration device.
- Titration: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) with primers targeting a specific region of the AAV vector (e.g., the ITRs).

#### 1.3. Subretinal Injection in Mice

- Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection of ketamine/xylazine).
- Surgical Procedure: Under a surgical microscope, make a small incision through the sclera using a 30-gauge needle.
- Carefully insert a 33-gauge blunt needle attached to a Hamilton syringe through the incision into the subretinal space.
- Slowly inject 1-2  $\mu$ L of the AAV vector solution (typically 1x10^9 to 1x10^10 vg per eye). Successful injection is confirmed by the formation of a small retinal bleb.
- Apply antibiotic ointment to the eye post-surgery. Allow the animal to recover on a heating pad.

Protocol 2: LNP Formulation and In Vivo Delivery of Cas9 mRNA/sgRNA for Liver Targeting

This protocol outlines the formulation of LNPs for delivering Cas9 mRNA and a chemically modified sgRNA to the liver via intravenous injection.[22]



#### 2.1. Materials and Reagents

- Nucleic Acids:
  - Cas9 mRNA (with 5' cap and poly(A) tail)
  - Chemically modified sgRNA (e.g., with 2'-O-methyl and phosphorothioate modifications to increase stability)[22]
- Lipids (in ethanol):
  - Ionizable cationic lipid (e.g., 246C10 or similar proprietary lipid)[22]
  - Helper lipid: Dioleoylphosphatidylethanolamine (DOPE)
  - Cholesterol
  - PEG-lipid: PEG-Ceramide or PEG-DMG
- Buffers: Acidic buffer (e.g., sodium acetate, pH 4.0) for formulation, sterile PBS (pH 7.4) for dialysis.
- Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes (10 kDa MWCO), dynamic light scattering (DLS) for particle sizing.

#### 2.2. LNP Formulation using Microfluidics

- Preparation: Dissolve the lipid mixture (e.g., in a 50:10:38.5:1.5 molar ratio of ionizable lipid:DOPE:cholesterol:PEG-lipid) in ethanol. Dissolve the Cas9 mRNA and sgRNA in the acidic formulation buffer.
- Microfluidic Mixing: Set up the microfluidic mixer. Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the nucleic acids.[22]



- Dialysis: Collect the resulting LNP suspension and dialyze against sterile PBS (pH 7.4) overnight to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge particle suspension.
- Characterization: Measure the LNP size and polydispersity index (PDI) using DLS.
   Determine the encapsulation efficiency by quantifying the amount of nucleic acid inside versus outside the LNPs (e.g., using a Quant-iT RiboGreen assay with and without a lysing agent like Triton X-100).

#### 2.3. Intravenous Administration in Mice

- Dosing: Dilute the final LNP formulation in sterile PBS to the desired concentration. A typical dose might range from 0.5 to 3.0 mg/kg of total RNA.
- Injection: Warm the mice under a heat lamp to dilate the lateral tail veins.
- Administer the LNP solution via a single bolus injection into the tail vein using an insulin syringe.
- Monitor the animals for any adverse reactions post-injection.

Protocol 3: Quantification of In Vivo Gene Editing Efficiency

This protocol describes a standard method to assess the percentage of insertions and deletions (indels) at the target genomic locus following in vivo editing.

#### 3.1. Materials and Reagents

- Reagents: DNA extraction kit, PCR primers flanking the target site, high-fidelity DNA polymerase, dNTPs, agarose gel, DNA purification kit, Sanger sequencing reagents.
- Equipment: Thermocycler, gel electrophoresis system, centrifuge, Nanodrop, access to Sanger sequencing service.
- Software: Web-based tool for TIDE (Tracking of Indels by Decomposition) analysis.

#### 3.2. Sample Preparation and PCR

## Methodological & Application





- Tissue Harvest: At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the mice and harvest the target tissue (e.g., retina or liver).
- Genomic DNA (gDNA) Extraction: Extract gDNA from the harvested tissue using a commercial kit according to the manufacturer's instructions. Quantify the gDNA concentration and purity.
- PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the CRISPR target site.
- Perform PCR using a high-fidelity polymerase to minimize amplification errors. Use gDNA from both treated and untreated (control) animals.
- Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification
  of a single band of the correct size. Purify the remaining PCR product.

#### 3.3. Sequencing and Analysis

- Sanger Sequencing: Send the purified PCR products from both control and treated samples for standard Sanger sequencing using one of the PCR primers.
- TIDE Analysis:
  - Obtain the sequencing trace files (.ab1 files) for both the control and treated samples.
  - Navigate to a TIDE web tool.
  - Upload the control sequence file as the reference.
  - Upload the treated sample sequence file as the test sample.
  - Enter the 20-nt gRNA sequence used for the editing experiment.
  - Run the analysis. The software will decompose the mixed sequencing trace from the treated sample and calculate the total percentage of indels, as well as the size and frequency of the most common insertions and deletions. This provides a quantitative measure of on-target editing efficiency.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]
- 4. CRISPR gene editing Wikipedia [en.wikipedia.org]
- 5. In Vivo Delivery of CRISPR/Cas9 for Therapeutic Gene Editing: Progress and Challenges
   PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo delivery of CRISPR-Cas9 therapeutics: Progress and challenges PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Delivering CRISPR: a review of the challenges and approaches PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery Approaches for CRISPR/Cas9 Therapeutics In Vivo: Advances and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pnas.org [pnas.org]
- 12. Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges
   PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. blog.addgene.org [blog.addgene.org]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. pubs.acs.org [pubs.acs.org]







- 18. In vivo delivery of CRISPR-Cas9 genome editing components for therapeutic applications PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-viral delivery systems for CRISPR/Cas9-based genome editing: challenges and opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pre-clinical non-viral vectors exploited for in vivo CRISPR/Cas9 gene editing: an overview Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Frontiers | Nanoparticle Delivery of CRISPR/Cas9 for Genome Editing [frontiersin.org]
- 25. Use of AAV Vectors for CRISPR-Mediated In Vivo Genome Editing in the Retina PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Delivery Strategies for CRISPR-Cas9 Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12757159#in-vivo-delivery-strategies-for-crispr-cas9-therapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com